molecular formula C19H20O3 B12119056 4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol

4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol

Cat. No.: B12119056
M. Wt: 296.4 g/mol
InChI Key: WNMSDVNIAXMQRI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol typically involves multi-step organic reactions. One common method includes the condensation of a hydroxyphenyl ethyl compound with a pyran derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

Scientific Research Applications

Chemistry

Building Block in Synthesis :
4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Biology

Biological Activities :
Research indicates that this compound may exhibit significant biological activities, including:

  • Antioxidant Properties : The presence of hydroxyl groups allows it to scavenge free radicals, potentially reducing oxidative stress.
  • Anti-inflammatory Effects : Studies suggest it may modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Medicine

Therapeutic Potential :
The compound is being investigated for its potential therapeutic effects against various diseases. Preliminary studies suggest possible applications in:

  • Cancer Treatment : Its ability to inhibit tumor growth is under investigation.
  • Neuroprotection : There is ongoing research into its neuroprotective effects, which may be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antioxidant Activity Study : A study demonstrated that the compound effectively reduced oxidative stress markers in cell cultures .
  • Anti-inflammatory Research : Another investigation indicated that this compound significantly decreased pro-inflammatory cytokines in vitro .
  • Cancer Inhibition Trials : Early trials suggest that the compound may inhibit the proliferation of certain cancer cell lines .

Mechanism of Action

The mechanism by which 4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol
  • CAS Number : 227289-51-2
  • Molecular Formula : C₁₉H₂₀O₃
  • Molecular Weight : 296.3603 g/mol
  • Structural Features: A dihydro-2H-pyran core with stereospecific (2S,6S) configuration. Two 4-hydroxyphenyl substituents: one attached to the pyran ring and another via an ethyl linker.
  • Supplier : LEAP CHEM CO., LTD. (specializing in fine chemicals for pharmaceutical research) .

Applications: This compound is likely used in medicinal chemistry due to its phenolic groups, which are associated with antioxidant and anti-inflammatory activities. Its stereospecific pyran backbone may enhance binding selectivity in biological systems.

Comparison with Structurally Similar Compounds

Compound 1: Phenol,4-[2-[(2R,6S)-tetrahydro-6-(4-methoxyphenyl)-2H-pyran-2-yl]ethyl]- (CAS 30358-99-7)

  • Molecular Formula : C₂₀H₂₄O₃
  • Key Differences :
    • Substituent : A methoxy (-OCH₃) group replaces the hydroxyl (-OH) at the 4-position of the phenyl ring.
    • Stereochemistry : (2R,6S) configuration vs. (2S,6S) in the target compound.
  • Diastereomeric configuration may alter receptor-binding affinity .

Compound 2: (6S)-6-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one (CAS 38146-60-0)

  • Molecular Formula : C₁₈H₂₂O₅
  • Key Differences :
    • Core Structure : Lactone (2H-pyran-2-one) vs. dihydro-pyran.
    • Substituents : Two methoxy groups on the phenyl ring and a lactone carbonyl.
  • Impact :
    • The lactone group introduces electrophilicity, enabling interactions with nucleophilic residues in enzymes.
    • Dimethoxy substituents may enhance metabolic stability compared to hydroxyl groups .

Compound 3: (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol (CAS 461432-23-5)

  • Molecular Formula : C₂₈H₃₄ClO₈
  • Key Differences :
    • Substituents : Chlorine atom, ethoxybenzyl group, and multiple hydroxyls.
    • Stereochemistry : Complex (2S,3R,4S,5S,6R) configuration.
  • Multiple hydroxyls enhance solubility but may reduce blood-brain barrier penetration .

Compound 4: 4H-1-benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl) (Flavone Derivative)

  • Molecular Formula : C₁₅H₁₀O₄
  • Key Differences: Core Structure: Benzopyranone (flavone) vs. dihydro-pyran. Substituents: Three hydroxyl groups.
  • Impact: The conjugated benzopyranone system enables UV absorption and radical scavenging, common in antioxidants. Structural rigidity may limit conformational flexibility compared to the target compound .

Compound 5: 2-(4-Hydroxyphenyl)ethanol (Tyrosol, CAS 7339-87-9)

  • Molecular Formula : C₈H₁₀O₂
  • Key Differences: Structure: Simple phenolic alcohol without a pyran ring.
  • Impact :
    • Lower molecular weight and absence of a rigid scaffold reduce binding specificity.
    • Retains antioxidant activity but may exhibit weaker pharmacokinetic properties .

Comparative Analysis Table

Property Target Compound Compound 1 Compound 2 Compound 3 Compound 4 Compound 5
Core Structure Dihydro-2H-pyran Dihydro-2H-pyran Lactone (2H-pyran-2-one) Tetrahydro-2H-pyran (complex) Benzopyranone Phenolic alcohol
Key Substituents 4-Hydroxyphenyl (×2) 4-Methoxyphenyl 3,4-Dimethoxyphenyl Chloro, ethoxybenzyl, hydroxyl 5,7-Dihydroxyphenyl 4-Hydroxyphenyl
Molecular Weight (g/mol) 296.36 312.40 318.37 541.02 254.24 136.15
Stereochemistry (2S,6S) (2R,6S) (6S) (2S,3R,4S,5S,6R) None None
Bioactivity Antioxidant/anti-inflammatory (inferred) Likely metabolic stability Enzyme inhibition (lactone) High solubility, multi-target Antioxidant (flavone-like) Antioxidant (Tyrosol)
Lipophilicity (LogP)* Moderate (hydroxyls) High (methoxy) High (methoxy, lactone) Low (multiple hydroxyls) Moderate (conjugated core) Low (small molecule)

*Predicted based on substituent effects.

Key Findings

Steric and Electronic Effects :

  • Hydroxyl groups in the target compound enhance solubility and antioxidant capacity but may limit membrane permeability compared to methoxy analogs like Compound 1 .
  • Lactone-containing Compound 2 exhibits electrophilic reactivity, making it suitable for covalent enzyme inhibition .

Stereochemical Influence :

  • The (2S,6S) configuration in the target compound may confer distinct binding preferences in chiral environments compared to diastereomers like Compound 1 .

Biological Activity

4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C19_{19}H20_{20}O3_3
  • Molecular Weight : 296.36 g/mol
  • CAS Number : 227289-51-2

The compound features a phenolic structure, which is often associated with various biological activities such as antioxidant and anti-inflammatory effects.

Antioxidant Activity

Research has indicated that phenolic compounds exhibit significant antioxidant properties. The presence of the hydroxyphenyl group in this compound suggests it may scavenge free radicals effectively. A study demonstrated that similar phenolic compounds could reduce oxidative stress markers in cellular models, indicating a potential for protective effects against oxidative damage .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds with similar structures. For instance, derivatives of phenolic compounds have shown cytotoxic effects against various cancer cell lines. One study reported that phenolic compounds could inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest . The specific activity of this compound against different cancer types remains to be fully elucidated but warrants further investigation.

Anti-inflammatory Effects

The anti-inflammatory properties of phenolic compounds are well-documented. They can inhibit pro-inflammatory cytokines and enzymes like COX-2. Research indicates that similar compounds have demonstrated the ability to reduce inflammation in animal models by modulating pathways involved in inflammatory responses .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antioxidant EffectsDemonstrated significant reduction in oxidative stress markers in vitro with similar phenolic compounds.
Study 2 Anticancer ActivityShowed that phenolic derivatives can induce apoptosis in cancer cells, suggesting potential for development as anticancer agents.
Study 3 Anti-inflammatory PropertiesFound that phenolic compounds can inhibit COX-2 expression and reduce inflammation in animal models.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to achieve stereochemical control in the synthesis of 4-[(2S,6S)-5,6-dihydro-6-(2-(4-hydroxyphenyl)ethyl)-2H-pyran-2-YL]phenol?

  • Methodological Answer : Stereochemical control can be achieved through chiral auxiliary-mediated cyclization or asymmetric catalysis. For example, diastereoselective cyclization of tetrahydropyran precursors under acidic conditions (e.g., using chiral Brønsted acids) can favor the (2S,6S) configuration. Monitoring via chiral HPLC and comparing retention times with known standards is critical for verifying enantiopurity .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Combine analytical techniques such as 1H/13C NMR to confirm bond connectivity and stereochemistry, HPLC-MS for purity assessment (>95%), and X-ray crystallography (if crystalline forms are obtainable) for absolute configuration validation. Impurities from incomplete ring closure or residual protecting groups should be quantified using gradient elution methods .

Q. What spectroscopic techniques are most effective for characterizing the dihydro-2H-pyran ring system in this compound?

  • Methodological Answer : 2D NMR (COSY, HSQC, HMBC) is essential to resolve overlapping signals in the pyran ring. For example, HMBC correlations between the pyran oxygen and adjacent protons can confirm ring substitution patterns. IR spectroscopy can identify hydroxyl and ether functional groups, while mass spectrometry confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar dihydro-2H-pyran derivatives?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations) or stereochemical variations. Conduct a meta-analysis of published data, followed by systematic comparative studies using standardized assays (e.g., ER-binding assays for estrogenic activity). Control for stereochemistry by synthesizing and testing all possible diastereomers .

Q. What experimental designs are recommended to investigate the compound’s potential multi-target interactions, such as with estrogen receptors (ER) and cholesterol metabolism pathways?

  • Methodological Answer : Use competitive binding assays (e.g., fluorescence polarization for ERα/β) and gene expression profiling (RNA-seq) to identify downstream targets. For cholesterol pathways, combine LC-MS-based lipidomics with inhibition studies of cholesterol epoxide hydrolase (ChEH), referencing known inhibitors like tamoxifen derivatives .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

  • Methodological Answer : Perform accelerated stability testing in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) to identify degradation hotspots (e.g., ester hydrolysis). Modify labile groups via prodrug strategies (e.g., acetylating phenolic hydroxyls) or formulate with cyclodextrins to enhance solubility and metabolic resistance .

Q. What computational approaches are suitable for predicting off-target effects or synergistic pathways?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to screen against databases like ChEMBL or PDBe. Validate predictions with thermal shift assays (TSA) to measure target engagement. Network pharmacology tools (Cytoscape) can map potential synergistic pathways, such as cross-talk between ER and NF-κB signaling .

Q. Data Analysis & Contradiction Management

Q. How should researchers address variability in IC50 values across different studies for this compound?

  • Methodological Answer : Standardize assay protocols (e.g., ATP levels in kinase assays, serum concentration in cell cultures) and validate using reference compounds (e.g., 4-hydroxytamoxifen for ER assays). Statistical tools like Bland-Altman plots can quantify inter-study variability, while hierarchical clustering identifies outlier datasets .

Q. What strategies mitigate batch-to-batch variability in synthetic yield and bioactivity?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles: vary reaction parameters (temperature, solvent polarity) via DoE (Design of Experiments) to identify critical process parameters (CPPs). Use PAT (Process Analytical Technology) tools like in-situ FTIR to monitor reaction progress in real time .

Q. Structural & Mechanistic Probes

Q. How can isotopic labeling (e.g., 13C, 2H) elucidate metabolic pathways of this compound?

  • Methodological Answer : Synthesize 13C-labeled analogs at the pyran ring or phenolic positions. Track metabolites in hepatocyte incubations using LC-HRMS with stable isotope tracing. Compare fragmentation patterns with unlabeled controls to identify phase I/II metabolism sites .

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

4-[2-[6-(4-hydroxyphenyl)-3,6-dihydro-2H-pyran-2-yl]ethyl]phenol

InChI

InChI=1S/C19H20O3/c20-16-9-4-14(5-10-16)6-13-18-2-1-3-19(22-18)15-7-11-17(21)12-8-15/h1,3-5,7-12,18-21H,2,6,13H2

InChI Key

WNMSDVNIAXMQRI-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(OC1CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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